molecular formula C11H14O3 B1615389 2-(4-Methoxyphenyl)butanoic acid CAS No. 29644-99-3

2-(4-Methoxyphenyl)butanoic acid

Cat. No.: B1615389
CAS No.: 29644-99-3
M. Wt: 194.23 g/mol
InChI Key: SHXBXUJGKPPUOS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)butanoic acid, also known as 4-(4-methoxyphenyl)butyric acid, is an organic compound with the molecular formula C11H14O3. It is a derivative of butanoic acid with a methoxyphenyl group attached to the second carbon atom of the butanoic acid chain.

Biochemical Analysis

Biochemical Properties

2-(4-Methoxyphenyl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with histone deacetylases (HDACs), inhibiting their activity . This interaction can lead to changes in gene expression and protein function. Additionally, this compound acts as a chemical chaperone, helping to ameliorate unfolded proteins and suppress their aggregation .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to protect neuronal cells from endoplasmic reticulum (ER) stress-induced cell death . This protection is crucial in conditions where protein misfolding and aggregation occur, such as neurodegenerative diseases. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of HDACs and other proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to HDACs, inhibiting their activity and leading to increased acetylation of histones . This modification can alter gene expression patterns, promoting the expression of genes involved in cell survival and stress response. Additionally, this compound acts as a chemical chaperone, stabilizing protein structures and preventing their aggregation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable, with minimal degradation under standard conditions . Long-term studies have shown that it can maintain its protective effects on neuronal cells over extended periods, suggesting its potential for chronic therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to provide neuroprotective effects without significant toxicity . At higher doses, some adverse effects, such as mild toxicity, have been observed . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which facilitate its breakdown and elimination from the body . The compound can also influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This interaction ensures its proper localization and accumulation in target tissues, enhancing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it can interact with HDACs and other target proteins . Post-translational modifications and targeting signals may direct it to specific cellular compartments, ensuring its proper function .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methoxyphenyl)butanoic acid can be synthesized through a Friedel-Crafts acylation reaction. In this process, anisole (methoxybenzene) is reacted with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous-flow synthesis techniques can be employed to enhance reaction efficiency and yield. These methods involve the use of automated systems to control reaction conditions precisely, leading to higher purity and yield compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)butanoic acid is unique due to the presence of the methoxy group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications, particularly in medicinal chemistry and neuroprotection research .

Properties

IUPAC Name

2-(4-methoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-10(11(12)13)8-4-6-9(14-2)7-5-8/h4-7,10H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXBXUJGKPPUOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952113
Record name 2-(4-Methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29644-99-3
Record name α-Ethyl-4-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29644-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 2-(p-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029644993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenyl)butanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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